2-(5-methyl-3-nitropyrazol-1-yl)-N-(1-propylpyrazol-4-yl)acetamide
Overview
Description
2-(5-methyl-3-nitropyrazol-1-yl)-N-(1-propylpyrazol-4-yl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound is characterized by the presence of a nitro group and a methyl group on one pyrazole ring, and a propyl group on another pyrazole ring, connected via an acetamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-3-nitropyrazol-1-yl)-N-(1-propylpyrazol-4-yl)acetamide typically involves the following steps:
Formation of 5-methyl-3-nitro-1H-pyrazole: This can be achieved by nitration of 5-methylpyrazole using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Formation of 1-propyl-1H-pyrazole-4-amine: This can be synthesized by alkylation of pyrazole with propyl bromide followed by amination.
Coupling Reaction: The final step involves coupling 5-methyl-3-nitro-1H-pyrazole with 1-propyl-1H-pyrazole-4-amine using acetic anhydride as a coupling agent under reflux conditions to form the desired acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Reduction: The nitro group in the compound can undergo reduction to form an amino group. This can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: The methyl group on the pyrazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid) under controlled temperature conditions.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Major Products
Reduction: 2-(5-methyl-3-amino-1H-pyrazol-1-yl)-N-(1-propyl-1H-pyrazol-4-yl)acetamide.
Substitution: Various halogenated or nitrated derivatives of the original compound.
Hydrolysis: 5-methyl-3-nitro-1H-pyrazole-1-carboxylic acid and 1-propyl-1H-pyrazole-4-amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Potential use as a probe to study biological processes involving pyrazole derivatives.
Medicine: Investigation of its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Potential use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(5-methyl-3-nitropyrazol-1-yl)-N-(1-propylpyrazol-4-yl)acetamide would depend on its specific application. For example, if it exhibits antimicrobial activity, it may act by inhibiting the growth of microorganisms through interaction with specific molecular targets such as enzymes or cell membranes. If it has anti-inflammatory properties, it may inhibit the production of pro-inflammatory cytokines or modulate signaling pathways involved in inflammation.
Comparison with Similar Compounds
Similar Compounds
2-(3-nitro-1H-pyrazol-1-yl)-N-(1-propyl-1H-pyrazol-4-yl)acetamide: Similar structure but lacks the methyl group on the pyrazole ring.
2-(5-methyl-1H-pyrazol-1-yl)-N-(1-propyl-1H-pyrazol-4-yl)acetamide: Similar structure but lacks the nitro group on the pyrazole ring.
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(1-ethyl-1H-pyrazol-4-yl)acetamide: Similar structure but has an ethyl group instead of a propyl group on the pyrazole ring.
Uniqueness
The presence of both a nitro group and a methyl group on one pyrazole ring, along with a propyl group on another pyrazole ring, makes 2-(5-methyl-3-nitropyrazol-1-yl)-N-(1-propylpyrazol-4-yl)acetamide unique
Properties
IUPAC Name |
2-(5-methyl-3-nitropyrazol-1-yl)-N-(1-propylpyrazol-4-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O3/c1-3-4-16-7-10(6-13-16)14-12(19)8-17-9(2)5-11(15-17)18(20)21/h5-7H,3-4,8H2,1-2H3,(H,14,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAACAHQHYQXPPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=N1)NC(=O)CN2C(=CC(=N2)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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